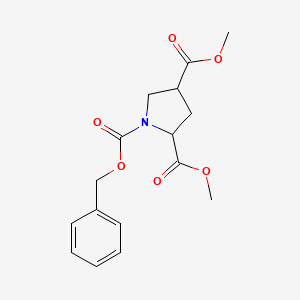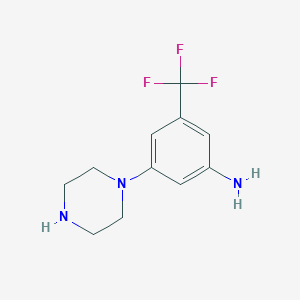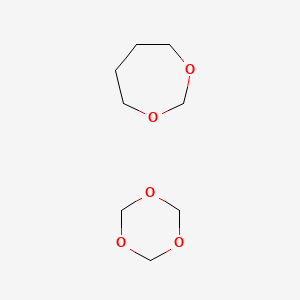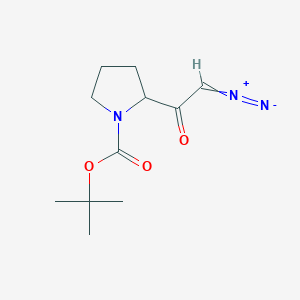![molecular formula C13H16N2O3 B12105982 3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)
3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid is a complex organic compound that features a pyrrolidine ring fused to a pyridine ring, with a propanoic acid side chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propansäure umfasst typischerweise mehrstufige organische Synthesen. Ein gängiger Weg beinhaltet:
Bildung des Pyrrolidinrings: Ausgehend von einem geeigneten Vorläufer, wie z. B. 1-Methylpyrrolidin-2-on, wird der Pyrrolidinring durch Cyclisierungsreaktionen gebildet.
Aufbau des Pyridinrings: Der Pyridinring kann durch eine Kondensationsreaktion mit einem geeigneten Aldehyd oder Keton eingeführt werden.
Seitenkettenaddition: Die Propansäure-Seitenkette wird dann durch eine Reihe von Reaktionen, wie z. B. Alkylierung oder Acylierung, hinzugefügt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Produktion im großen Maßstab optimiert sind. Dies umfasst:
Katalyse: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Ausbeute.
Kontinuierliche Flusschemie: Implementierung von kontinuierlichen Flussreaktoren zur Verbesserung der Reaktionssteuerung und Skalierbarkeit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise ihre biologische Aktivität modifiziert.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylhalogenide und andere Elektrophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Erfforscht für seine potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können gehören:
Enzyme: Inhibition oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.
Rezeptoren: Bindung an Rezeptoren auf Zelloberflächen, Modulation zellulärer Signalwege.
Stoffwechselwege: Beeinflussung verschiedener biochemischer Stoffwechselwege, die zu Veränderungen der Zellfunktion und -aktivität führen.
Wirkmechanismus
The mechanism of action of 3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular signaling pathways.
Pathways: Affecting various biochemical pathways, leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]butansäure: Ähnliche Struktur, jedoch mit einer Butansäure-Seitenkette.
3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]ethansäure: Ähnliche Struktur, jedoch mit einer Ethansäure-Seitenkette.
Einzigartigkeit
3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propansäure ist aufgrund seiner spezifischen Kombination des Pyrrolidin- und Pyridinrings mit einer Propansäure-Seitenkette einzigartig. Diese einzigartige Struktur kann im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen.
Eigenschaften
IUPAC Name |
3-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(3-4-12(15)16)10-8-14-7-6-9(10)2-5-13(17)18/h6-8,11H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLOIRNHTZEBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C(C=CN=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)









![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)

